Isooctyl diphenyl phosphite

Description

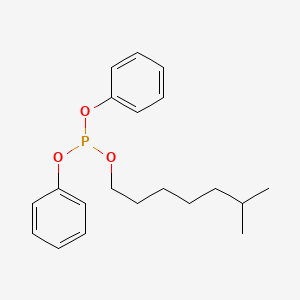

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptyl diphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27O3P/c1-18(2)12-6-5-11-17-21-24(22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQHNTCMAVPEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883102 | |

| Record name | 6-Methylheptyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26401-27-4, 1195562-89-0 | |

| Record name | Phosphorous acid, isooctyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, isooctyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl diphenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylheptyl diphenyl phosphite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GC8EJC3HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the CAS number for isooctyl diphenyl phosphite?

An In-Depth Technical Guide to Isooctyl Diphenyl Phosphite CAS Number: 26401-27-4

Prepared by: Gemini, Senior Application Scientist

Introduction

Isooctyl diphenyl phosphite (CAS No. 26401-27-4) is an organophosphorus compound belonging to the phosphite ester class.[1][2] While primarily utilized in the polymer industry as a secondary antioxidant and processing stabilizer, its underlying chemistry as a hydroperoxide decomposer and chelating agent presents functionalities of interest to the broader chemical research community.[3][4] This guide provides a comprehensive technical overview of its synthesis, mechanism of action, applications, analytical characterization, and safety protocols, tailored for researchers, scientists, and professionals in drug development who may encounter or consider this class of molecules in their work.

Chemical Identity and Physicochemical Properties

Isooctyl diphenyl phosphite is structurally characterized by a central phosphorus (III) atom bonded to two phenyl groups and one isooctyl group via ester linkages. The IUPAC name is 6-methylheptyl diphenyl phosphite.[1] It is also known by synonyms such as diphenyl isooctyl phosphite (DPOP) and phosphorous acid, isooctyl diphenyl ester.[1]

Key Physicochemical Data

The properties of isooctyl diphenyl phosphite make it highly soluble in common organic solvents like benzene and alcohols, but insoluble in water.[4][5] It typically presents as a colorless, transparent liquid.[6]

| Property | Value | Source(s) |

| CAS Number | 26401-27-4 | [1][2][3][7] |

| Molecular Formula | C₂₀H₂₇O₃P | [1][2] |

| Molecular Weight | 346.40 g/mol | [1] |

| Appearance | Colorless Transparent Liquid | [6] |

| Density (25°C) | 1.020 - 1.040 g/cm³ | [6] |

| Refractive Index (n_D_²⁵) | 1.516 - 1.530 | [6] |

| Acidity (mg KOH/g) | ≤ 0.10 | [6] |

| Purity | ≥ 98-99% (Typical) | [6] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

| Storage Temperature | Room temperature, sealed in dry conditions |

Synthesis and Manufacturing

The synthesis of phosphite esters, including isooctyl diphenyl phosphite, is typically achieved through two primary industrial routes: reaction with a phosphorus trihalide or transesterification.[8][9]

General Synthesis Pathway: Alcoholysis of Phosphorus Trichloride

The most common method involves the controlled reaction of phosphorus trichloride (PCl₃) with the corresponding alcohols and phenols—in this case, isooctanol and phenol.[8] The reaction is an esterification where the hydroxyl groups displace the chloride atoms on the phosphorus center. To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, a tertiary amine base is often used as an HCl scavenger.[8][10]

Protocol Justification: The use of a base is critical for synthesizing tri-substituted phosphites like the target molecule. Without it, the generated HCl can catalyze a side reaction, particularly with the alkyl alcohol component, leading to dealkylation and the formation of dialkyl phosphites.[8] The reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the P(III) center.

Transesterification Route

An alternative method is the transesterification of a more readily available phosphite, such as triphenyl phosphite (TPP).[8] TPP is reacted with isooctanol. To drive the equilibrium toward the desired product, the phenol byproduct is continuously removed, often by distillation under reduced pressure.[11] This method avoids the use of phosphorus trichloride and the generation of corrosive HCl.

Mechanism of Action as a Secondary Antioxidant

Isooctyl diphenyl phosphite functions primarily as a secondary antioxidant, or hydroperoxide decomposer.[3][12] During the thermo-oxidative degradation of polymers, unstable hydroperoxides (ROOH) are formed. These species readily decompose into highly reactive radicals (e.g., RO• and •OH) that propagate the degradation chain reaction, leading to material failure.[12]

Phosphite esters interrupt this cycle by stoichiometrically reducing hydroperoxides to stable alcohols (ROH). In this process, the phosphite P(III) center is oxidized to a more stable pentavalent phosphate P(V) ester.[8][10][13]

Causality of Action: This reduction is a non-radical pathway, which is crucial for its function as a preventive antioxidant. By converting hydroperoxides into non-radical, stable products, it prevents the multiplication of free radicals that would otherwise accelerate degradation.

Furthermore, phosphite antioxidants exhibit a powerful synergistic effect when used with primary antioxidants, such as hindered phenols.[3][13][14] The primary antioxidant scavenges free radicals (like ROO•), becoming oxidized in the process. The phosphite can help regenerate the primary antioxidant or scavenge peroxides that would otherwise consume it, enhancing the overall stability of the material.[13]

Applications in Research and Industry

Primary Application: Polymer Stabilization

The predominant use of isooctyl diphenyl phosphite is as a co-stabilizer and chelating agent in the manufacturing of various polymers.[4]

-

Polyvinyl Chloride (PVC): It is used as a chelating agent that works synergistically with primary metal soap stabilizers to improve heat resistance and maintain transparency.[15] Its role is critical in demanding applications such as food-grade and medical-grade extruded materials, high-transparency pipes, and films.

-

Other Synthetic Resins: It is employed as an antioxidant or stabilizer in polyolefins (PE, PP), ABS, and SBS, protecting them from degradation during high-temperature processing and extending their service life.[5]

Potential Applications for Drug Development and Organic Synthesis

While not a direct pharmaceutical ingredient, the chemical functionalities of phosphite esters are relevant to the drug development field.

-

Reagents in Organic Synthesis: Phosphite esters are key reagents in foundational organophosphorus chemistry. They are used in the Michaelis-Arbuzov and Perkow reactions to form phosphonates, which are crucial building blocks for various molecules.[8][10] Activated phosphonate esters are reagents in Horner-Wadsworth-Emmons reactions for olefination.[16]

-

Synthesis of Bioactive Molecules: Research is ongoing into the use of phosphite esters for the synthesis of phosphorus-containing bioactive compounds, which are noted for their unique pharmacological properties.[17] The P-C bond found in phosphonate drugs, for example, offers different stability and polarity compared to phosphate esters found in nature.[18] The expertise in handling and reacting phosphite esters can thus be valuable in the synthesis of novel drug candidates or prodrugs.[18]

-

Reducing Agents: Trialkyl phosphites are known to reduce hydroperoxides to alcohols, a reaction utilized in complex total synthesis projects, such as the Wender Taxol total synthesis.[8][10]

Analytical Characterization

A robust analytical workflow is essential for verifying the identity and purity of isooctyl diphenyl phosphite.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the phenyl groups, and distinct aliphatic signals for the isooctyl chain, including a characteristic doublet for the terminal methyl groups.

-

¹³C NMR: Would confirm the number of unique carbon environments in the aromatic and aliphatic regions.

-

³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. For a phosphite ester, a single peak is expected in the characteristic region for P(III) compounds.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include P-O-C (aryl and alkyl) stretching, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic rings. The absence of a strong P=O band confirms the phosphite (vs. phosphate) structure.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column (such as Newcrom R1) and a mobile phase of acetonitrile and water is a suitable method for assessing purity and separating related impurities. UV detection at ~254 nm would be effective due to the phenyl groups.[16]

Safety, Handling, and Toxicology

Hazard Identification

The safety classification for isooctyl diphenyl phosphite can vary between suppliers. Some sources indicate it is not classified as hazardous, while others provide GHS hazard statements.[1][2] For instance, some suppliers list it with the signal word "Danger" and hazard statements including:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long-lasting effects.[19]

Trustworthiness of Protocols: Given the conflicting information, a self-validating safety system mandates treating the substance with caution. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling. [15]

Handling and Personal Protective Equipment (PPE)

Based on potential hazards, the following precautions are recommended:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[20]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[20] Alkyl-aryl phosphites as a class are known to have the potential for skin sensitization.[21]

-

Respiratory Protection: If ventilation is inadequate or aerosols may be generated, use a suitable respirator.[22]

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.[6]

Toxicology Profile

Detailed toxicological data for this specific compound is limited in the public domain. However, data from analogous phosphite esters can provide insight. For isodecyl diphenyl phosphite, the acute oral toxicity is low (LD50 > 5000 mg/kg bw in rats).[21] The primary health concern noted for the class is the potential for skin sensitization.[21] Chronic exposure risks are primarily associated with industrial settings and are mitigated by limiting migration of the additive from the final polymer matrix.[22]

References

-

The Crucial Role of Phosphite Antioxidants in Modern Polymer Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Difference Between Phosphite Antioxidants and Phenolic Antioxidants. (2023, September 15). Vinati Organics. Retrieved from [Link]

-

How Does Phosphite Antioxidants Work? (2024, June 21). Vinati Organics. Retrieved from [Link]

-

Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Isooctyl diphenyl phosphite. (n.d.). PubChem. Retrieved from [Link]

-

Pospisil, J., Nešpůrek, S., & Pfaendner, R. (2009). Action Mechanisms of Phosphite and Phosphonite Stabilizers. ACS Symposium Series. Retrieved from [Link]

-

The Ultimate Guide to Phosphite Ester 2024. (2024, January 5). Wellt Chemicals. Retrieved from [Link]

-

Diphenylisooctyl Phosphite Supplier & Manufacturer | Factory Price. (n.d.). Reinb Chemical. Retrieved from [Link]

-

Phosphite ester. (n.d.). chemeurope.com. Retrieved from [Link]

-

Phosphite ester. (n.d.). Wikipedia. Retrieved from [Link]

-

isooctyl diphenyl phosphite 26401-27-4 wiki. (n.d.). LookChem. Retrieved from [Link]

-

Phosphorous acid, isodecyl diphenyl ester: Human health tier II assessment. (2016, April 21). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

-

Antioxidant BX AO DPOP, cas 26401-27-4 Mfg. (n.d.). Baoxu Chemical. Retrieved from [Link]

-

Zhang, Z., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen. Retrieved from [Link]

-

CAS NO. 26401-27-4 | Phosphorous acid, isooctyl diphenyl ester. (n.d.). ChemSrc. Retrieved from [Link]

-

Wang, D. S., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules. Retrieved from [Link]

-

Richardson, R. M., & Wiemer, D. F. (n.d.). One-Flask Conversion of Benzylic and Allylic Alcohols to the Corresponding Diethyl Phosphonates. Organic Syntheses. Retrieved from [Link]

-

Separation of Diphenyl phosphite on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

- Process for making phosphite esters. (n.d.). Google Patents.

Sources

- 1. Isooctyl diphenyl phosphite | C20H27O3P | CID 14440923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Isooctyl Diphenyl Phosphite [benchchem.com]

- 5. specialchem.com [specialchem.com]

- 6. haihangindustry.com [haihangindustry.com]

- 7. isooctyl diphenyl phosphite | 26401-27-4 [chemicalbook.com]

- 8. Phosphite ester - Wikipedia [en.wikipedia.org]

- 9. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphite_ester [chemeurope.com]

- 11. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 14. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]

- 15. additivesforpolymer.com [additivesforpolymer.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. welltchemicals.com [welltchemicals.com]

- 18. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 26401-27-4 | Diphenyl isooctyl phosphite | Phosphoruses | Ambeed.com [ambeed.com]

- 20. echemi.com [echemi.com]

- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 22. Diphenylisooctyl Phosphite Supplier & Manufacturer | Factory Price [reinb-chemical.com]

Chemical structure of 6-methylheptyl diphenyl phosphite.

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Reactivity of 6-methylheptyl Diphenyl Phosphite

Executive Summary

This technical guide provides a comprehensive overview of 6-methylheptyl diphenyl phosphite, an unsymmetrical organophosphorus compound belonging to the phosphite ester class. We will delve into its molecular architecture, outline robust synthetic methodologies, and explore its characteristic chemical reactivity. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or study organophosphorus compounds. The guide emphasizes the rationale behind synthetic choices and the application of this molecule as both an industrial additive and a versatile intermediate for more complex chemical structures.

Introduction to Organophosphite Esters

Organophosphite esters, characterized by a central phosphorus(III) atom bonded to three alkoxy or aryloxy groups (P(OR)₃), are a cornerstone of organophosphorus chemistry.[1][2] Their utility stems from the reactive lone pair of electrons on the phosphorus atom, which allows them to act as potent nucleophiles and reducing agents. This reactivity underpins their widespread use as secondary antioxidants and heat stabilizers in polymer manufacturing, where they prevent oxidative degradation.[1][3][4] Furthermore, in the realm of fine chemical synthesis, phosphite esters are indispensable reagents for constructing carbon-phosphorus bonds through reactions like the Michaelis-Arbuzov and Perkow reactions, yielding phosphonates and vinyl phosphonates, respectively.[1][2]

6-methylheptyl diphenyl phosphite is a notable example of an unsymmetrical phosphite ester, incorporating both aromatic (phenyl) and aliphatic (6-methylheptyl) moieties. This structural arrangement provides a unique combination of steric and electronic properties that can be leveraged in various applications.

Chemical Structure and Physicochemical Properties

Molecular Structure

The formal IUPAC name for this compound is 6-methylheptyl diphenyl phosphite . It is also commonly referred to by synonyms such as isooctyl diphenyl phosphite.[5] The molecule consists of a central phosphorus atom covalently bonded via oxygen to two phenyl groups and one 6-methylheptyl group. The geometry around the phosphorus atom is trigonal pyramidal, consistent with VSEPR theory for a central atom with three bonding pairs and one lone pair.

Physicochemical Properties

The following table summarizes key physicochemical properties for 6-methylheptyl diphenyl phosphite, based on computed data. Experimental values may vary.

| Property | Value | Source |

| Molecular Weight | 346.4 g/mol | PubChem[5] |

| XLogP3-AA (Lipophilicity) | 6.8 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 9 | PubChem[5] |

| Exact Mass | 346.16978172 Da | PubChem[5] |

| Topological Polar Surface Area | 27.7 Ų | PubChem[5] |

Synthesis Methodologies

The synthesis of unsymmetrical phosphite esters requires a controlled, stepwise approach to ensure the desired product is formed with high selectivity. The two primary strategies are the sequential alcoholysis of phosphorus trichloride and the transesterification of a symmetrical phosphite.

Proposed Synthetic Protocol: Stepwise Alcoholysis of Phosphorus Trichloride

This method is arguably the most versatile for creating unsymmetrical phosphites. It relies on the sequential substitution of the chlorine atoms on PCl₃ with the desired alkoxy/aryloxy groups. The use of a tertiary amine base is critical to neutralize the HCl byproduct, preventing it from catalyzing undesirable side reactions.[1]

Experimental Protocol

Step 1: Synthesis of Diphenyl Phosphorochloridite ((C₆H₅O)₂PCl)

-

System Setup: A three-necked, flame-dried 500 mL round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Charging: Charge the flask with anhydrous toluene (200 mL), phenol (18.82 g, 0.2 mol), and triethylamine (20.24 g, 0.2 mol).

-

Reaction Initiation: Cool the stirred solution to 0 °C using an ice bath.

-

PCl₃ Addition: Add phosphorus trichloride (13.73 g, 0.1 mol) dropwise via the dropping funnel over 60 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Causality Explanation: The slow, chilled addition of PCl₃ to a solution containing two equivalents of phenol and base favors the formation of the dichloridite intermediate, which then reacts with the second equivalent of phenol to yield the desired diphenyl phosphorochloridite. The base is essential to drive the equilibrium forward by scavenging the generated HCl.

-

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3 hours.

-

Workup: Filter the mixture under a nitrogen atmosphere to remove the triethylamine hydrochloride precipitate. The resulting filtrate, a solution of diphenyl phosphorochloridite in toluene, is used directly in the next step without further purification to minimize decomposition.

Step 2: Synthesis of 6-methylheptyl Diphenyl Phosphite

-

Reagent Preparation: In a separate flame-dried flask, prepare a solution of 6-methylheptan-1-ol (13.02 g, 0.1 mol) and triethylamine (10.12 g, 0.1 mol) in anhydrous toluene (100 mL).

-

Reaction: Cool the diphenyl phosphorochloridite solution from Step 1 to 0 °C. Add the 6-methylheptan-1-ol solution dropwise over 45 minutes.

-

Completion and Workup: Allow the reaction to warm to room temperature and stir overnight. Filter the mixture to remove the newly formed triethylamine hydrochloride.

-

Purification: The toluene is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 6-methylheptyl diphenyl phosphite as a colorless liquid.

-

Self-Validation: The purity of the final product should be assessed by ³¹P and ¹H NMR spectroscopy. A single peak in the characteristic phosphite region of the ³¹P NMR spectrum and the correct integration ratios in the ¹H NMR spectrum will validate the success of the synthesis.

-

Synthesis Workflow Diagram

Caption: Stepwise synthesis of 6-methylheptyl diphenyl phosphite.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized 6-methylheptyl diphenyl phosphite is crucial. A multi-technique spectroscopic approach is standard practice.

-

³¹P NMR: This is the most definitive technique for phosphorus-containing compounds. 6-methylheptyl diphenyl phosphite is expected to show a single resonance in the approximate chemical shift range of +130 to +140 ppm, which is characteristic of triorganophosphites. The absence of signals in other regions (e.g., 0-20 ppm for phosphates) would confirm the purity and oxidation state.

-

¹H NMR: The proton NMR spectrum would provide a detailed structural fingerprint:

-

Aromatic Protons: A complex multiplet between 7.0-7.5 ppm corresponding to the 10 protons of the two phenyl groups.

-

Alkoxy Protons (-OCH₂-): A doublet of triplets around 3.8-4.1 ppm, with coupling to both the adjacent methylene protons (³JHH) and the phosphorus atom (³JHP).

-

Aliphatic Protons: A series of multiplets between 0.8-1.8 ppm corresponding to the remaining protons of the 6-methylheptyl chain.

-

Terminal Methyl Protons: A doublet around 0.8-0.9 ppm due to the two methyl groups of the isooctyl moiety.

-

-

¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons (120-155 ppm, with C-O carbons coupled to phosphorus), the O-CH₂ carbon (~60-70 ppm, coupled to phosphorus), and the various aliphatic carbons of the alkyl chain.

-

FTIR Spectroscopy: The infrared spectrum would display characteristic absorption bands, including strong P-O-C stretching vibrations (around 1000-1030 cm⁻¹) and C-H stretching for both aromatic and aliphatic groups.

Chemical Reactivity and Applications

The synthetic utility of 6-methylheptyl diphenyl phosphite is derived from the nucleophilicity of the phosphorus atom.

Oxidation to Phosphate

Phosphite esters are readily oxidized from the P(III) state to the more stable P(V) state, forming the corresponding phosphate ester. This reaction is the basis for their function as secondary antioxidants in polymers. They act as hydroperoxide decomposers, reducing harmful polymer hydroperoxides (ROOH) to stable alcohols (ROH), thereby terminating degradative chain reactions.[1][2]

Reaction: (PhO)₂(R'O)P + ROOH → (PhO)₂(R'O)P=O + ROH (where R' = 6-methylheptyl)

Michaelis-Arbuzov Reaction

This powerful reaction is used to form carbon-phosphorus bonds, producing phosphonates. Reacting 6-methylheptyl diphenyl phosphite with an alkyl halide (e.g., methyl iodide) would lead to the formation of a diphenyl alkylphosphonate. While aryl phosphites are less reactive in this transformation than alkyl phosphites, the reaction can still proceed, especially with reactive alkyl halides. This reaction is a gateway to synthesizing phosphonate-containing molecules, which are widely studied in medicinal chemistry as stable analogues of phosphate esters and as enzyme inhibitors.

Key Reaction Pathways Diagram

Caption: Key reactions of 6-methylheptyl diphenyl phosphite.

Conclusion

6-methylheptyl diphenyl phosphite is a structurally interesting and synthetically valuable organophosphorus compound. Its unsymmetrical nature allows for the fine-tuning of properties like solubility and reactivity. A controlled, stepwise alcoholysis of phosphorus trichloride provides a reliable route for its synthesis, which can be validated using standard spectroscopic techniques, particularly ³¹P NMR. Its reactivity, centered on the nucleophilic P(III) atom, enables its use as both a process stabilizer in industrial applications and as a versatile building block in organic synthesis for the creation of P-C bonds, a critical linkage in many biologically active molecules.

References

-

Yamazaki, N., Iguchi, T., & Higashi, F. (1975). PREPARATION AND REACTIONS OF DIPHENYL PHOSPHITE. Chemistry Letters, 4(2), 185-188. [Link]

-

Wikipedia. (n.d.). Phosphite ester. [Link]

-

Grokipedia. (n.d.). Diphenylphosphite. [Link]

-

Zwierzak, A. (1969). SYNTHESIS OF CYCLIC PHOSPHOROUS ACID ESTERS BY TRANSESTERIFICATION. Canadian Journal of Chemistry, 47(13), 2263-2266. [Link]

-

Wang, L., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen, 13(4), e202400135. [Link]

-

chemeurope.com. (n.d.). Phosphite ester. [Link]

-

Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]

-

Wikipedia. (n.d.). Diphenylphosphite. [Link]

-

ResearchGate. (n.d.). Reaction of diphenyl phosphite with phenyl Grignard reagent. [Link]

-

National Center for Biotechnology Information. (n.d.). Isooctyl diphenyl phosphite. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Recent applications of the dialkyl phosphite approach. [Link]

-

Chinachemnet. (n.d.). 6-Methylheptyl diphenyl phosphite 15647-08-2. [Link]

Sources

- 1. Phosphite ester - Wikipedia [en.wikipedia.org]

- 2. Phosphite_ester [chemeurope.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isooctyl diphenyl phosphite | C20H27O3P | CID 14440923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. China 6-Methylheptyl diphenyl phosphite 15647-08-2 [chinachemnet.com]

Physical and chemical properties of isooctyl diphenyl phosphite.

An In-Depth Technical Guide to Isooctyl Diphenyl Phosphite: Properties, Reactivity, and Applications

Abstract

Isooctyl diphenyl phosphite (IODPP), a prominent organophosphite ester, serves as a critical additive in the polymer and materials science industries. This technical guide provides a comprehensive examination of its core physical and chemical properties, delving into the fundamental principles that govern its reactivity. As a secondary antioxidant and chelating agent, IODPP plays a pivotal role in preventing the degradation of polymeric materials during high-temperature processing and long-term use. This document explores its mechanism of action, synthesis pathways, diverse applications, and essential safety protocols, offering researchers, scientists, and drug development professionals a detailed resource grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure

Isooctyl diphenyl phosphite is systematically known by several names, reflecting its ester structure derived from phosphorous acid, two phenol groups, and an isooctyl alcohol group.

-

IUPAC Name: 6-methylheptyl diphenyl phosphite[1]

-

Canonical SMILES: CC(C)CCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2[1][2]

-

InChIKey: YEQHNTCMAVPEKP-UHFFFAOYSA-N[1]

The molecular architecture is central to its function, featuring a trivalent phosphorus atom bonded to one isooctyl and two phenyl ester groups.

Caption: Molecular Structure of Isooctyl Diphenyl Phosphite.

Physical and Chemical Properties

The physical state and solubility characteristics of IODPP are critical for its incorporation into various matrices. It is typically a colorless, transparent liquid with a faint, alcohol-like odor.[4][5]

| Property | Value | Source(s) |

| Molecular Weight | 346.4 g/mol | [1][6] |

| Appearance | Colorless transparent liquid | [4][5][7] |

| Odor | Slight alcohol-like | [4][5] |

| Density (25 °C) | 0.940 - 1.06 g/cm³ | [4][6][8] |

| Refractive Index (25 °C) | 1.475 - 1.530 | [4][5][8] |

| Boiling Point | 148-156 °C @ 7.98 Pa (0.06 mmHg) | [4] |

| Vapor Pressure (25 °C) | ~0 mmHg | [2] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., benzene, alcohol) | [4][5][9] |

Note: Ranges for density and refractive index reflect variations reported in commercial-grade specifications.

Core Chemical Principles and Reactivity

The utility of isooctyl diphenyl phosphite stems directly from the electronic nature of its trivalent phosphorus center.

The Trivalent Phosphorus Center: A Nucleophilic Hub

Organic phosphites like IODPP are defined by their phosphorus(III) center, which possesses a non-bonding lone pair of electrons.[10] This lone pair resides in the Highest Occupied Molecular Orbital (HOMO), making it available for donation to electrophilic species and rendering the molecule a potent nucleophile.[10] While the attached electronegative oxygen atoms in the isooctyl and phenyl groups slightly reduce the electron density on the phosphorus atom, significant nucleophilic character is retained.[10]

The Antioxidant Mechanism: A Secondary Stabilizer's Role

The primary function of IODPP in polymer stabilization is to act as a secondary antioxidant, specifically a hydroperoxide decomposer.[10][11] The degradation of many polymers is an auto-oxidation process that generates unstable hydroperoxides (ROOH).[12] These species decompose into highly reactive radicals that propagate further degradation.[12]

IODPP interrupts this cycle through a thermodynamically favorable oxidation-reduction reaction. The P(III) center is oxidized to a pentavalent P(V) state, forming a stable isooctyl diphenyl phosphate, while reducing the hydroperoxide to a harmless, stable alcohol (ROH).[10][12] This reaction effectively removes the fuel for the degradation chain reaction.[10][11]

Caption: Antioxidant Mechanism of Isooctyl Diphenyl Phosphite.

This mechanism is synergistic with primary antioxidants, such as hindered phenols, which scavenge free radicals.[11][13] The primary antioxidant addresses the radicals, while IODPP eliminates the hydroperoxides that generate them, creating a more comprehensive stabilization system.[11][12]

Hydrolytic Stability and Degradation

The long-term efficacy of a phosphite stabilizer is linked to its resistance to hydrolysis.[10] While designed for stability, IODPP can slowly hydrolyze in the presence of moisture. This process breaks the ester bonds, yielding phenol and isooctanol as degradation products.[14] These byproducts can be irritants, underscoring the importance of storing the compound in dry conditions.[14]

Chelating Activity

In addition to its antioxidant properties, IODPP functions as a chelating agent.[4][10] This is particularly valuable in the stabilization of PVC, where it can deactivate trace metal ions (e.g., zinc or iron chlorides) that can catalyze polymer degradation.

Synthesis and Manufacturing Insights

The formation of IODPP is based on fundamental nucleophilic substitution reactions at a phosphorus center.[10] Commercial production typically follows one of two primary routes.

Synthesis via Transesterification

A common industrial method involves the transesterification of triphenyl phosphite with isooctyl alcohol.[4] In this process, the isooctyl alcohol displaces one of the phenol groups on the triphenyl phosphite to yield the final product.

Experimental Protocol: Two-Step Synthesis

A more controlled, multi-step synthesis provides high-purity IODPP. This process involves an initial esterification followed by a phosphating reaction.[15]

Step 1: Esterification

-

Charge the reactor with phenol and isooctanol in a 1:2 molar ratio.

-

Heat the mixture to 120-140 °C in the presence of an appropriate esterification catalyst.

-

Continuously remove the water generated during the reaction to drive the equilibrium towards product formation.

-

Once the reaction is complete, cool the mixture.

Step 2: Phosphating Reaction

-

Lower the temperature of the esterification product to 80-90 °C.

-

Slowly add a stoichiometric amount of phosphorous acid while stirring.

-

Maintain the reaction for 2-3 hours to allow for the phosphating reaction to complete, forming isooctyl diphenyl phosphite.[15]

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Wash the crude product with an aqueous sodium carbonate solution to neutralize and remove any acidic impurities.

-

Perform a liquid-liquid extraction to separate the organic phase from the aqueous phase.

-

Dry the organic phase using an anhydrous drying agent, such as sodium sulfate, followed by filtration.

-

Purify the final product via distillation under reduced pressure to remove any remaining volatile impurities.[15]

Caption: General Workflow for the Two-Step Synthesis of IODPP.

Applications in Material Science

The unique combination of antioxidant and chelating properties makes IODPP a versatile additive in numerous industrial applications.

| Application Area | Function & Benefit | Polymer Systems | Source(s) |

| Polymer Stabilization | Secondary antioxidant, heat stabilizer, and chelating agent. Improves color retention and thermal stability during processing. | PVC, PE, PP, ABS, SBS | [4][5][8][9] |

| Engineering Plastics | Antioxidant to improve color retention and prevent degradation during high-temperature processing. | Polyurethanes, Polyesters, Acrylics, Polyphenylene Oxide | [8][11] |

| Coatings & Inks | Improves oxidation and weather resistance, enhancing service life and color stability. | Various coating and ink formulations | [7] |

| Adhesives & Rubber | Long-term stabilizer to maintain clarity and prevent degradation. | Adhesives, Synthetic Rubber | [14] |

Safety, Handling, and Storage

While isooctyl diphenyl phosphite is not classified as hazardous under GHS criteria in most reports, proper industrial hygiene and handling are essential.[1]

-

Primary Hazards: The compound can cause skin and eye irritation upon direct contact.[14] Inhalation of aerosols should be avoided.[14] Its hydrolysis products, phenol and isooctanol, are known irritants.[14]

-

Personal Protective Equipment (PPE): When handling IODPP, personnel should wear chemical-resistant gloves, safety goggles, and protective aprons or clothing to prevent skin contact.[14][16]

-

Handling: Use in a well-ventilated area. In case of spills, contain the material and dispose of it in accordance with local hazardous waste regulations.[14]

-

Storage: Store containers in a cool, dry, and well-ventilated location away from direct sunlight and strong oxidizing agents to prevent degradation and hydrolysis.[14]

Conclusion

Isooctyl diphenyl phosphite is a high-performance organophosphite additive whose value is derived from its fundamental chemical reactivity. By functioning as a potent hydroperoxide decomposer, it plays an indispensable role as a secondary antioxidant, protecting a wide range of polymeric materials from thermal and oxidative degradation. Its dual function as a chelating agent further enhances its utility, particularly in PVC applications. A thorough understanding of its properties, mechanisms, and handling requirements allows scientists and engineers to effectively leverage this molecule to enhance the durability, longevity, and performance of advanced materials.

References

- Google Patents. Production and manufacturing method and process flow of diphenyl isooctyl phosphite.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14440923, Isooctyl diphenyl phosphite. [Link]

-

Zhang Jia Gang YaRui Chemical Co., Ltd. Diisooctyl phenyl phosphite. [Link]

-

Foremost Chem. Diphenyl Isooctyl Phosphite. [Link]

-

Adishank Chemicals Pvt Ltd. Di Phenyl Iso Octyl Phosphite (DPOP). [Link]

-

Polymer Additives Group. Synergistic Antioxidant Systems for Polyurethane: The Role of Phosphites. [Link]

-

Chemical Knowledge. Properties and Uses of Diphenyl Isooctyl Phosphite. [Link]

-

ChemBK. isooctyl diphenyl phosphite. [Link]

-

Reinb Chemical. Diphenylisooctyl Phosphite Supplier & Manufacturer | Factory Price. [Link]

-

LookChem. Cas 26544-22-9,diisooctyl phenyl phosphite. [Link]

-

Qidi Chemical. Isooctyl Phosphite Antioxidant & Stabilizer: Mechanisms, Benefits, and Role in Polymer Degradation Prevention. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Mechanism of Phosphite Antioxidants in Polymer Stabilization. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. [Link]

-

European Chemicals Agency. Reaction products of triphenyl phosphite and isodecanol (1:2) - Registration Dossier. [Link]

-

Adishank Chemicals Pvt Ltd. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant. [Link]

-

ResearchGate. Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. [Link]

Sources

- 1. Isooctyl diphenyl phosphite | C20H27O3P | CID 14440923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. isooctyl diphenyl phosphite | 26401-27-4 [chemicalbook.com]

- 4. Diisooctyl phenyl phosphite--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]

- 5. Diphenyl Isooctyl Phosphite [foremost-chem.com]

- 6. chembk.com [chembk.com]

- 7. Properties and Uses of Diphenyl Isooctyl Phosphite-Chemwin [en.888chem.com]

- 8. Di Phenyl Iso Octyl Phosphite, DPOP, Specialty Chemicals Manufacturers [adishank.com]

- 9. specialchem.com [specialchem.com]

- 10. Isooctyl Diphenyl Phosphite [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diphenylisooctyl Phosphite Supplier & Manufacturer | Factory Price [reinb-chemical.com]

- 15. Production and manufacturing method and process flow of diphenyl isooctyl phosphite-Chemwin [en.888chem.com]

- 16. echemi.com [echemi.com]

Navigating the Molecular Landscape of C20H27O3P: A Technical Guide for Researchers

For professionals in chemical research and drug development, a mere molecular formula is a locked room filled with potential. The formula C20H27O3P represents a fascinating class of organophosphorus compounds, primarily phosphite esters, that hold significant industrial and biological relevance. This technical guide provides an in-depth analysis of this molecular formula, focusing on a representative compound, 2-ethylhexyl diphenyl phosphite . We will explore its synthesis, structural elucidation through modern spectroscopic techniques, mechanisms of action, and key applications, offering a comprehensive resource for researchers in the field.

Introduction to the C20H27O3P Chemical Space

Organophosphorus compounds are a broad and diverse family of organic molecules containing phosphorus. Their applications are widespread, ranging from life-saving pharmaceuticals to industrial-grade flame retardants and agricultural chemicals. The specific formula C20H27O3P points towards several isomeric structures, with 2-ethylhexyl diphenyl phosphite and octyl diphenyl phosphite being prominent examples. These compounds are characterized by a central phosphorus(III) atom bonded to three oxygen atoms, which are in turn connected to various alkyl and aryl groups. This structural motif imparts unique chemical properties, including the ability to act as potent antioxidants and stabilizers.

Synthesis of 2-Ethylhexyl Diphenyl Phosphite: A Step-by-Step Protocol

The industrial synthesis of 2-ethylhexyl diphenyl phosphite is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[1] A common and efficient method involves the sequential reaction of phosphorus oxychloride with 2-ethylhexanol and phenol.[1]

Reaction Principle

The synthesis proceeds in two main stages:

-

Formation of 2-ethylhexyl phosphoryl dichloride: Phosphorus oxychloride is reacted with 2-ethylhexanol. This is a nucleophilic substitution reaction where the hydroxyl group of the alcohol attacks the electrophilic phosphorus atom, displacing a chloride ion.

-

Formation of 2-ethylhexyl diphenyl phosphite: The intermediate, 2-ethylhexyl phosphoryl dichloride, is then reacted with sodium phenate (the sodium salt of phenol). The phenoxide ion acts as a nucleophile, displacing the remaining two chloride ions to form the final product.

Detailed Experimental Protocol

Materials:

-

Phosphorus oxychloride (POCl3)

-

2-Ethylhexanol

-

Phenol

-

Sodium hydroxide (for preparing sodium phenate)

-

Anhydrous toluene (solvent)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of Sodium Phenate: In a separate reaction vessel, dissolve phenol in anhydrous toluene. Under a nitrogen atmosphere, slowly add an equimolar amount of sodium hydroxide pellets or a concentrated solution. The reaction is exothermic and will produce water, which should be removed by azeotropic distillation to drive the reaction to completion.

-

Formation of the Dichloride Intermediate: In the main reaction vessel equipped with a stirrer, dropping funnel, and a condenser, charge phosphorus oxychloride in anhydrous toluene. Cool the mixture in an ice bath.

-

Slowly add one equivalent of 2-ethylhexanol dropwise from the dropping funnel. Maintain the temperature below 10°C to control the exothermic reaction and minimize side products.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Final Product Formation: To the freshly prepared 2-ethylhexyl phosphoryl dichloride solution, slowly add the sodium phenate slurry from the first step. This reaction is also exothermic and should be controlled by external cooling.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours to ensure complete reaction.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The sodium chloride byproduct will precipitate. Filter the solid salt and wash it with toluene.

-

Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain high-purity 2-ethylhexyl diphenyl phosphite as a clear, colorless to pale yellow liquid.

Caption: Synthesis workflow for 2-ethylhexyl diphenyl phosphite.

Structural Elucidation and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of compounds with the molecular formula C20H27O3P.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-ethylhexyl diphenyl phosphite, ¹H, ¹³C, and ³¹P NMR are all highly informative.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms and their connectivity.

| Chemical Shift (δ) ppm (approx.) | Multiplicity | Assignment |

| 7.1 - 7.4 | Multiplet | Aromatic protons (C₆H₅) |

| 3.9 - 4.2 | Multiplet | -O-CH₂- protons of the 2-ethylhexyl group |

| 1.6 - 1.8 | Multiplet | -CH- proton of the 2-ethylhexyl group |

| 1.2 - 1.5 | Multiplet | -CH₂- protons of the 2-ethylhexyl group |

| 0.8 - 1.0 | Multiplet | -CH₃ protons of the 2-ethylhexyl group |

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm (approx.) | Assignment |

| 150 - 155 | Aromatic carbons attached to oxygen (C-O) |

| 120 - 130 | Aromatic carbons (C-H and C-C) |

| 65 - 70 | -O-CH₂- carbon of the 2-ethylhexyl group |

| 38 - 42 | -CH- carbon of the 2-ethylhexyl group |

| 22 - 31 | -CH₂- carbons of the 2-ethylhexyl group |

| 10 - 15 | -CH₃ carbons of the 2-ethylhexyl group |

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly useful for organophosphorus compounds as it directly probes the phosphorus nucleus.[2] For 2-ethylhexyl diphenyl phosphite, a single sharp peak is expected in the characteristic region for phosphite esters.[2] The precise chemical shift provides valuable information about the electronic environment of the phosphorus atom.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) (approx.) | Vibration | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic (2-ethylhexyl) |

| 1590 - 1600 | C=C stretch | Aromatic ring |

| 1450 - 1490 | C=C stretch | Aromatic ring |

| 1150 - 1250 | P-O-C stretch | Aryl phosphite |

| 950 - 1050 | P-O-C stretch | Alkyl phosphite |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and quantification.

The mass spectrum of 2-ethylhexyl diphenyl phosphite would be expected to show a molecular ion peak (M⁺) at m/z = 346. The fragmentation pattern would likely involve the loss of the 2-ethylhexyl group, the phenyl groups, and other characteristic fragments.

Analytical Workflow

A robust analytical workflow is crucial for the quality control and characterization of C20H27O3P compounds.

Caption: A typical analytical workflow for C20H27O3P compounds.

Industrial Applications and Biological Significance

Industrial Applications

2-Ethylhexyl diphenyl phosphite and its isomers are primarily used as secondary antioxidants and stabilizers in a variety of polymers, including polyvinyl chloride (PVC), polyethylene (PE), and polypropylene (PP).[3][4] Their main function is to protect the polymer from degradation during high-temperature processing and to enhance its long-term stability by preventing oxidation.[3] They act as hydroperoxide decomposers, converting them into non-radical, stable products.

Biological Activity and Toxicology

The biological effects of organophosphorus compounds are of significant interest to drug development professionals and toxicologists. While some organophosphates are known for their neurotoxicity through the inhibition of acetylcholinesterase, phosphites like 2-ethylhexyl diphenyl phosphite generally exhibit different biological profiles.

-

Antioxidant Mechanism: The antioxidant activity of organophosphites stems from the ability of the phosphorus(III) center to be readily oxidized to phosphorus(V). They can reduce hydroperoxides, which are key intermediates in oxidative degradation, to alcohols. This process prevents the formation of highly reactive free radicals that can damage biological molecules or initiate polymer degradation.

-

Endocrine Disrupting Potential: There is growing evidence that some organophosphate esters, including the oxidized form of 2-ethylhexyl diphenyl phosphite (2-ethylhexyl diphenyl phosphate), may act as endocrine-disrupting chemicals (EDCs).[5] Studies have shown that 2-ethylhexyl diphenyl phosphate can interfere with steroidogenesis in human adrenal cells, leading to altered hormone production.[6][7] It has been shown to increase the secretion of estradiol, cortisol, and aldosterone, suggesting it may have estrogenic activity.[5] This highlights the importance of understanding the metabolic fate of phosphite esters, as their oxidized phosphate counterparts can possess significant biological activity.

Caption: Potential metabolic activation and endocrine disruption pathway.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 2-ethylhexyl diphenyl phosphite. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] In case of skin contact, wash the affected area thoroughly with soap and water.[8] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[8] Spills should be absorbed with an inert material and disposed of according to local regulations.[9]

Conclusion

The molecular formula C20H27O3P represents a class of organophosphorus compounds with significant industrial utility, primarily as polymer stabilizers. A detailed examination of a representative molecule, 2-ethylhexyl diphenyl phosphite, reveals a fascinating interplay of synthetic chemistry, analytical science, and biological activity. For researchers and drug development professionals, a thorough understanding of the synthesis, characterization, and potential toxicological profile of such compounds is paramount. The potential for these molecules and their metabolites to act as endocrine disruptors underscores the need for continued research and a comprehensive approach to their risk assessment. This guide serves as a foundational resource for navigating the complex and compelling landscape of C20H27O3P chemistry.

References

-

Wikipedia. (2023). 2-Ethylhexyl diphenyl phosphate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-ETHYLHEXYL DIPHENYL PHOSPHATE. Retrieved from [Link]

-

LookChem. (n.d.). 2-ETHYLHEXYL DIPHENYL PHOSPHITE Safety Data Sheets(SDS). Retrieved from [Link]

-

Park, S., et al. (2023). 2-Ethylhexyl Diphenyl Phosphate Affects Steroidogenesis and Lipidome Profile in Human Adrenal (H295R) Cells. Chemical Research in Toxicology. Retrieved from [Link]

-

Park, S., et al. (2023). 2-Ethylhexyl Diphenyl Phosphate Affects Steroidogenesis and Lipidome Profile in Human Adrenal (H295R) Cells. PMC. Retrieved from [Link]

-

American Chemical Society. (2023). 2-Ethylhexyl Diphenyl Phosphate Affects Steroidogenesis and Lipidome Profile in Human Adrenal (H295R) Cells. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylhexyl diphenyl phosphate. Retrieved from [Link]

-

GOV.UK. (2009). Environmental risk evaluation report: 2-Ethylhexyl diphenyl phosphate (CAS no. 1241-94-7). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical characterization of Di-(2-ethylhexyl) phthalate: A) FT-IR.... Retrieved from [Link]

-

ResearchGate. (2003). Organophosphorus antioxidants action mechanisms and new trends. Retrieved from [Link]

-

MassBank. (2023). msbnk-bafg-csl23111012122. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

-

American Chemical Society. (2021). Strong Evidence of Organophosphite Antioxidant Transformation as an Important Source of High-Risk Novel Organophosphate Esters in River Water. Environmental Science & Technology. Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (n.d.). Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water of the irrigation canals in th. Retrieved from [Link]

- Google Patents. (n.d.). RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof.

-

Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

-

PubMed. (2023). Bioaccumulation and thyroid endocrine disruption of 2-ethylhexyl diphenyl phosphate at environmental concentration in zebrafish larvae. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. Retrieved from [Link]

-

PubMed. (2025). Estrogenic and anti-estrogenic assessment of the flame retardant, 2-ethylhexyl diphenyl phosphate (EHDPP), and its metabolites: Evidence from in vitro, in silico, and transcriptome studies. Retrieved from [Link]

-

PubMed. (2023). Occurrence and Release of Organophosphite Antioxidants and Novel Organophosphate Esters from Plastic Food Packaging. Retrieved from [Link]

-

Adishank Chemicals Pvt Ltd. (n.d.). A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant. Retrieved from [Link]

-

PubMed Central. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from [Link]

-

CROMlab. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]

-

IndiaMART. (n.d.). Diphenyl Octyl Phosphite. Retrieved from [Link]

-

ResearchGate. (1993). A study on the preparation of di(2-ethyl hexyl) phosphoric acid. Retrieved from [Link]

-

SpringerLink. (n.d.). Part X Mechanism of Antioxidant Action of Aryl Phosphites and Phosphonites at Higher Temperatures. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2024). 2-Ethylhexyl phosphates - Draft evaluation statement. Retrieved from [Link]

-

NMR Solutions. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

X-Pulse. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

MDPI. (2019). Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. Retrieved from [Link]

-

PubMed. (2004). Analysis by liquid chromatography and infrared spectrometry of di(2-ethylhexyl)phthalate released by multilayer infusion tubing. Retrieved from [Link]

-

MassBank. (2016). Di(2-ethylhexyl)phthalate (DEHP). Retrieved from [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Ethylhexyl Diphenyl Phosphate Affects Steroidogenesis and Lipidome Profile in Human Adrenal (H295R) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lookchem.com [lookchem.com]

- 9. 2-ETHYLHEXYL DIPHENYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Unraveling the Core Mechanism of Phosphite Antioxidants in Polymer Stabilization

An In-Depth Technical Guide:

This guide provides a comprehensive exploration of the mechanisms through which phosphite antioxidants protect polymeric materials from degradation. We will delve into the fundamental chemistry of polymer autoxidation, the specific role of phosphites as secondary antioxidants, their synergistic interplay with primary stabilizers, and the analytical methodologies employed to validate their performance. This document is intended for researchers, material scientists, and development professionals seeking a deep, field-proven understanding of polymer stabilization.

The Inevitable Challenge: Polymer Autoxidation

Polymers, during their lifecycle from high-temperature melt processing to long-term end-use, are relentlessly exposed to oxygen, heat, and shear stress.[1][2] This exposure initiates a free-radical chain reaction known as autoxidation, which is the primary cause of polymer degradation.[3] The consequences are detrimental, manifesting as discoloration (yellowing), loss of mechanical properties like impact strength and elongation, and changes in melt viscosity, ultimately leading to product failure.[1][2]

The autoxidation process can be broken down into three key stages:

-

Initiation: Formation of initial free radicals (R•) on the polymer backbone due to heat, UV light, or mechanical stress.

-

Propagation: A self-perpetuating cycle where the polymer radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical (R•), which continues the cycle.[4]

-

Termination: The reaction ceases when two radicals combine.

Hydroperoxides (ROOH) are the critical, yet unstable, intermediates in this process. Their decomposition, particularly at the high temperatures of polymer processing, generates highly destructive alkoxy (RO•) and hydroxyl (•OH) radicals, which aggressively accelerate the degradation cascade.[3][4] It is this pivotal point in the degradation cycle where phosphite antioxidants exert their primary protective function.

Caption: The autocatalytic cycle of polymer oxidation, highlighting hydroperoxide (ROOH) formation.

The Role of Phosphites: Masters of Hydroperoxide Decomposition

Antioxidants are broadly classified into two categories based on their mechanism: primary and secondary.[2][5]

-

Primary Antioxidants (e.g., hindered phenols) are radical scavengers that interrupt the propagation cycle by donating a hydrogen atom to the peroxy radical (ROO•), neutralizing it.[6][7]

-

Secondary Antioxidants , the class to which phosphites belong, do not primarily interact with free radicals. Instead, they function as hydroperoxide decomposers.[8][9]

The core mechanism of a phosphite ester, P(OR)₃, is the reduction of unstable hydroperoxides (ROOH) into stable, non-radical products.[4] In this reaction, the phosphorus atom, which is in a lower oxidation state (+3), is oxidized to the more stable phosphate ester (+5), while the hydroperoxide is converted into a harmless alcohol (ROH).[3][10]

General Reaction: ROOH + P(OR')₃ → ROH + O=P(OR')₃[4]

This single action is profoundly effective because it preemptively removes the source of the next generation of destructive radicals, breaking the autocatalytic cycle of oxidation.[3] This makes phosphites exceptionally effective as "processing stabilizers," protecting the polymer during the most thermally demanding stages of its life.[8][11]

Caption: Synergistic action of primary (phenolic) and secondary (phosphite) antioxidants.

A Note on Hydrolysis: A Practical Consideration

A critical factor in selecting a phosphite antioxidant is its hydrolytic stability. [12]Phosphites can react with moisture, especially under heat and in the presence of acidic residues, to hydrolyze into phosphorous acid and the corresponding alcohol/phenol. [13][14]This hydrolysis can reduce the antioxidant's effectiveness. Modern high-performance phosphites, often featuring bulky, sterically hindered chemical structures, are specifically designed to offer superior resistance to hydrolysis, ensuring their protective capabilities are maintained even under humid conditions. [12][15]

Validating Performance: Experimental Protocols and Data

As a Senior Application Scientist, the true measure of an antioxidant's efficacy lies in empirical data. We employ standardized methodologies to quantify performance and ensure our protocols are self-validating through the use of controls.

Experimental Workflow: A Self-Validating System

The evaluation of a phosphite's processing stability is typically conducted through a multiple-pass extrusion study. This method simulates the cumulative heat and shear history a polymer experiences during manufacturing and potential recycling.

Caption: Workflow for evaluating the processing stability of phosphite antioxidants.

Protocol 1: Evaluation of Processing Stability via Multiple Extrusions

-

Preparation: Three formulations are prepared:

-

Control: Virgin polymer resin (e.g., polypropylene) with only a primary antioxidant.

-

Benchmark: Control formulation + a standard commercial phosphite.

-

Test Sample: Control formulation + the experimental phosphite.

-

Causality: The control isolates the effect of processing on the base resin. The benchmark provides a performance reference against an established standard.

-

-

Compounding: The formulations are dry-blended and then melt-compounded using a twin-screw extruder to ensure homogeneous dispersion of the additives.

-

Multiple Extrusions: The compounded pellets are passed through a single-screw extruder multiple times (typically 1, 3, and 5 passes) at a representative processing temperature (e.g., 230°C for polypropylene). Samples are collected after each pass.

-

Causality: Each pass imparts additional thermal and shear energy, accelerating degradation and allowing for clear differentiation between the stabilizing packages.

-

-

Analysis:

-

Melt Flow Index (MFI): Measured according to ASTM D1238. An increase in MFI indicates chain scission (degradation), while a significant decrease suggests cross-linking. A stable MFI is desired. [16] * Yellowness Index (YI): Measured on compression-molded plaques using a spectrophotometer according to ASTM E313. A lower YI indicates better color protection. [17]

-

Data Presentation

The quantitative data from such a study is best summarized in a table for direct comparison.

| Formulation | Pass 1 MFI (g/10 min) | Pass 5 MFI (g/10 min) | % Change in MFI | Pass 1 YI | Pass 5 YI | Δ YI |

| Control (No Phosphite) | 4.2 | 9.8 | +133% | -1.5 | 5.8 | 7.3 |

| Benchmark Phosphite | 4.1 | 5.5 | +34% | -1.8 | 1.2 | 3.0 |

| Test Phosphite | 4.0 | 4.6 | +15% | -1.9 | 0.5 | 2.4 |

Note: Data is illustrative and represents typical results.

The illustrative data clearly shows that the formulation with the "Test Phosphite" maintained its melt viscosity and color far better than the control and even outperformed the benchmark, demonstrating its superior efficacy as a processing stabilizer.

References

- The Crucial Role of Phosphite Antioxidants in Modern Polymer Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- How Does Phosphite Antioxidants Work? (2024, June 21). Vinati Organics.

- Difference Between Phosphite Antioxidants and Phenolic Antioxidants. (2023, September 15). Vinati Organics.

- Action Mechanisms of Phosphite and Phosphonite Stabilizers. (2009, July 22). ACS Publications.

- Understanding the Mechanism of Phosphite Antioxidants in Polymer Stabilization. (n.d.).

- Mechanisms of antioxidant action: reactions of phosphites with hydroperoxides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Enhancing Polymer Processing Stability with Phosphite Ester Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Understanding Hydroperoxide Decomposition: The Science Behind Antioxidant 4500. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (1999). Iranian Polymer Journal.

- How Antioxidants Improve the Longevity of Polyolefin-Based Materials. (n.d.). 3V Sigma USA.

- Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. (n.d.).

- Phosphite ester. (n.d.). In Wikipedia.

- High-performance phosphite stabilizer. (n.d.). ResearchGate.

- Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (n.d.).

- Understanding Synergistic Effects of Antioxidants in Polymer Stabilization. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Phosphites | Process Stabilizers for Plastics. (n.d.). amfine.com.

- Enhancing Polymer Performance: The Value of Phosphite Antioxidants. (n.d.).

- The Role of Phosphite Antioxidants in Polymer Processing. (n.d.).

- Synthesis and evaluation of a novel natural-based phosphine antioxidant for the thermal stabilization of polyethylene. (n.d.).

- Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. (n.d.). ResearchGate.

- Facile fabrication of hydrolysis resistant phosphite antioxidants for high-performance optical PET films via in situ incorporation. (n.d.). ResearchGate.

- Excellent hydrolysis resistance phosphite antioxidant. (2021, September 29). Partners in Chemicals.

- Overall Introduction of Polymer Antioxidant. (n.d.). Baoxu Chemical.

- Antioxidants - Plastics & Rubber. (n.d.). BASF.

Sources

- 1. nbinno.com [nbinno.com]

- 2. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 7. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]

- 8. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]

- 9. nbinno.com [nbinno.com]

- 10. Phosphite ester - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. partinchem.com [partinchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. d-nb.info [d-nb.info]

- 17. plaschina.com.cn [plaschina.com.cn]

The Synthesis and Manufacture of Diphenyl Isooctyl Phosphite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Diphenyl Isooctyl Phosphite

Diphenyl isooctyl phosphite (DPIP) is a versatile organophosphorus compound with significant applications across various industries. Primarily, it serves as a secondary antioxidant and a processing stabilizer in polymers, most notably in polyvinyl chloride (PVC) formulations. In this capacity, it enhances thermal stability during high-temperature processing and improves resistance to light-induced degradation. Its ability to decompose hydroperoxides and chelate metal ions makes it an effective co-stabilizer, working synergistically with primary stabilizers to prevent polymer degradation, maintain clarity, and extend the product's lifespan. Beyond polymers, DPIP finds utility as an additive in coatings and inks to bolster their oxidation resistance and weatherability. This guide provides an in-depth exploration of the synthesis and manufacturing processes of diphenyl isooctyl phosphite, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and robust analytical techniques for quality assurance.

Synthetic Pathways: A Comparative Analysis

The industrial production of diphenyl isooctyl phosphite is primarily achieved through two distinct synthetic routes: the direct phosphitylation of the corresponding alcohols with a phosphorus trihalide, and the transesterification of a triaryl phosphite. Each method presents a unique set of advantages and challenges in terms of reaction conditions, byproduct formation, and overall process efficiency.

Route 1: Phosphitylation using Phosphorus Trichloride

This classic approach involves the sequential reaction of phosphorus trichloride (PCl₃) with phenol and isooctyl alcohol. The process can be conceptualized as a stepwise substitution of the chlorine atoms on the phosphorus center with the corresponding alkoxy and aryloxy groups.

Reaction Mechanism:

The reaction proceeds through a series of nucleophilic substitution reactions. The lone pair of electrons on the oxygen atom of the alcohol/phenol attacks the electrophilic phosphorus atom of PCl₃, leading to the displacement of a chloride ion. This process is repeated until all three chlorine atoms have been substituted. To produce the mixed phosphite, the alcohols are typically added sequentially.

A plausible reaction sequence is as follows:

-

Formation of Dichlorophosphite Intermediate: Phenol reacts with PCl₃ to form phenyl dichlorophosphite.

-

Formation of Chlorophosphite Intermediate: A second molecule of phenol reacts with phenyl dichlorophosphite to yield diphenyl chlorophosphite.

-

Final Esterification: Isooctyl alcohol is then introduced to react with diphenyl chlorophosphite, producing diphenyl isooctyl phosphite and hydrogen chloride (HCl) as a byproduct.

Alternatively, the order of alcohol addition can be varied, which may influence the product distribution and side reactions.

Route 2: Transesterification of Triphenyl Phosphite

This method involves the reaction of a readily available triaryl phosphite, such as triphenyl phosphite, with isooctyl alcohol. The reaction is typically catalyzed by a basic catalyst, such as a metal alcoholate or phenolate.

Reaction Mechanism:

The transesterification reaction is an equilibrium process. The mechanism, when base-catalyzed, involves the nucleophilic attack of the isooctoxide ion (formed by the reaction of isooctyl alcohol with the base) on the phosphorus atom of the triphenyl phosphite. This leads to the displacement of a phenoxide ion, which is subsequently protonated by the alcohol in the reaction mixture. To drive the reaction to completion, the phenol byproduct is continuously removed from the reaction mixture, typically by distillation under reduced pressure.

In-Depth Experimental Protocols

The following protocols are representative procedures for the synthesis of diphenyl isooctyl phosphite via the two primary routes. These are intended for an experienced laboratory professional and should be adapted and optimized based on available equipment and specific purity requirements.

Protocol 1: Synthesis via Phosphorus Trichloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |

| Phenol | 94.11 | 2.0 | 188.22 | - |

| Isooctyl Alcohol | 130.23 | 1.0 | 130.23 | 156.9 |

| Phosphorus Trichloride | 137.33 | 1.0 | 137.33 | 87.5 |

| Toluene (solvent) | - | - | - | 500 |

| Sodium Carbonate (10% aq. solution) | - | - | - | As needed |

| Anhydrous Magnesium Sulfate | - | - | - | As needed |

Procedure:

-

Reactor Setup: A 1 L, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet connected to a scrubber (for HCl), and a thermometer. The entire apparatus is flushed with dry nitrogen.

-

Initial Reaction: 188.22 g (2.0 mol) of phenol is dissolved in 250 mL of dry toluene in the reaction flask. The solution is cooled to 0-5 °C in an ice bath.

-

PCl₃ Addition: 137.33 g (1.0 mol) of phosphorus trichloride is added dropwise from the dropping funnel over a period of 2 hours, maintaining the temperature below 10 °C. Vigorous stirring is essential. HCl gas will evolve and should be neutralized in the scrubber.

-

Second Esterification: After the addition of PCl₃ is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional hour.

-

Isooctyl Alcohol Addition: 130.23 g (1.0 mol) of isooctyl alcohol dissolved in 250 mL of dry toluene is then added dropwise over 1 hour.

-

Reaction Completion: The reaction mixture is heated to 80-90 °C and maintained at this temperature for 3-4 hours, or until the evolution of HCl gas ceases.

-